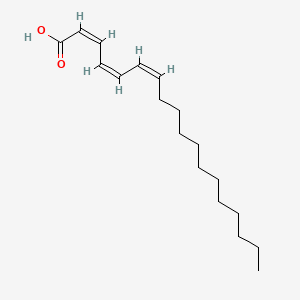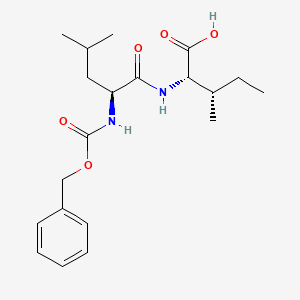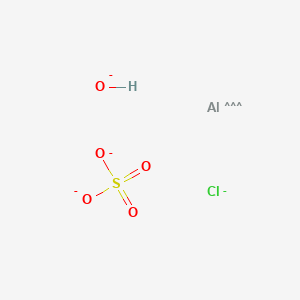
POLYALUMINUM CHLORIDE HYDROXIDE SULFATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
POLYALUMINUM CHLORIDE HYDROXIDE SULFATE is an inorganic compound that combines the properties of aluminium chloride, aluminium hydroxide, and aluminium sulfate. It is often used in various industrial and scientific applications due to its unique chemical properties. This compound is typically found as a white or yellowish solid and is highly soluble in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: POLYALUMINUM CHLORIDE HYDROXIDE SULFATE can be synthesized through the reaction of aluminium chloride with aluminium hydroxide and sulfuric acid. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired compound.
Industrial Production Methods: In industrial settings, aluminium chloride hydroxide sulfate is produced by reacting aluminium chloride with aluminium hydroxide in the presence of sulfuric acid. The reaction is carried out in large reactors where temperature and pH are carefully monitored to optimize yield and purity. The resulting product is then filtered, dried, and packaged for various applications .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.
Reduction: It can also be reduced under specific conditions, although this is less common.
Substitution: The compound can participate in substitution reactions where one of its components is replaced by another chemical species.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride.
Substitution Reagents: Various acids and bases can be used to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce aluminium oxide, while substitution reactions can yield various aluminium salts .
Applications De Recherche Scientifique
POLYALUMINUM CHLORIDE HYDROXIDE SULFATE has a wide range of applications in scientific research:
Chemistry: Used as a coagulant in water treatment processes to remove impurities and suspended particles.
Biology: Employed in the preparation of vaccines as an adjuvant to enhance the immune response.
Medicine: Utilized in antiperspirants and deodorants due to its ability to block sweat glands.
Industry: Applied in the paper and textile industries for sizing and as a mordant in dyeing processes .
Mécanisme D'action
The mechanism of action of aluminium chloride hydroxide sulfate involves its ability to form complexes with various molecules. In water treatment, it acts as a coagulant by neutralizing the charges on suspended particles, causing them to aggregate and settle out of the water. In biological applications, it enhances the immune response by forming a depot at the injection site, slowly releasing the antigen and stimulating a stronger immune reaction .
Comparaison Avec Des Composés Similaires
Aluminium Chloride: Primarily used in chemical synthesis and as a catalyst.
Aluminium Hydroxide: Commonly used as an antacid and in vaccine formulations.
Aluminium Sulfate: Widely used in water treatment and paper manufacturing.
Uniqueness: POLYALUMINUM CHLORIDE HYDROXIDE SULFATE is unique in its ability to combine the properties of its constituent compounds, making it versatile for various applications. Its high charge density and solubility in water make it particularly effective as a coagulant in water treatment processes .
Propriétés
Numéro CAS |
39290-78-3 |
|---|---|
Formule moléculaire |
AlClHO5S-4 |
Poids moléculaire |
175.51 g/mol |
InChI |
InChI=1S/Al.ClH.H2O4S.H2O/c;;1-5(2,3)4;/h;1H;(H2,1,2,3,4);1H2/p-4 |
Clé InChI |
QZLCBMPUYDLCRT-UHFFFAOYSA-J |
SMILES |
[OH-].[O-]S(=O)(=O)[O-].[Al].[Cl-] |
SMILES canonique |
[OH-].[O-]S(=O)(=O)[O-].[Al].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


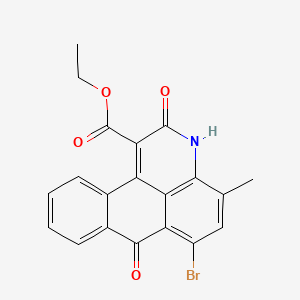
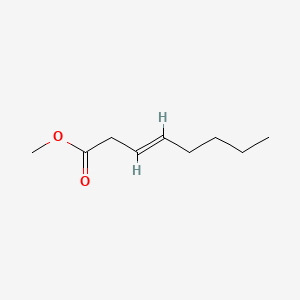
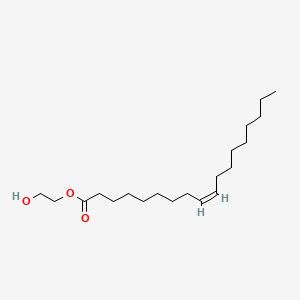
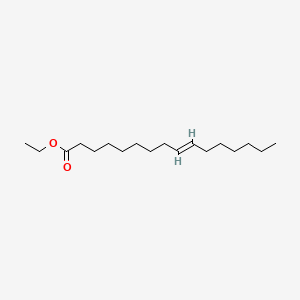
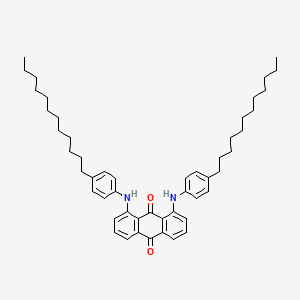
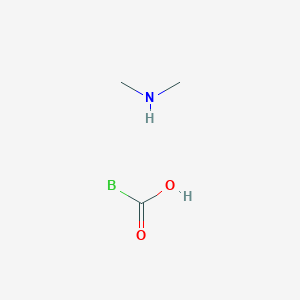
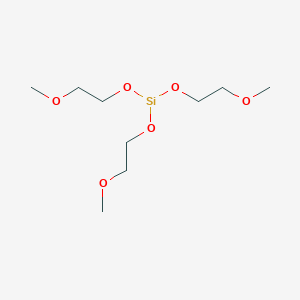
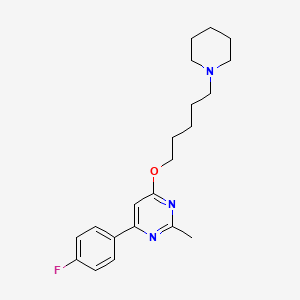
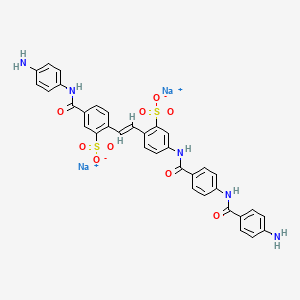
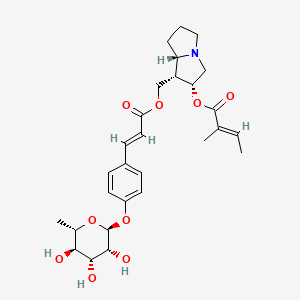
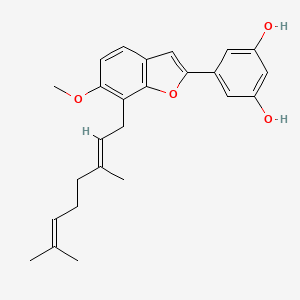
![(1R,4E,6R,7S,11Z)-4-ethylidene-7-hydroxy-6,7,14-trimethyl-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-3,8,17-trione](/img/structure/B1609364.png)
